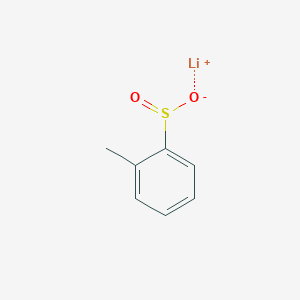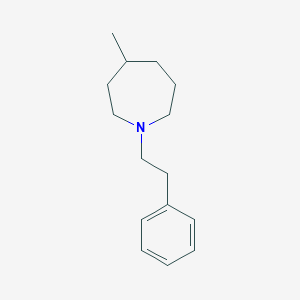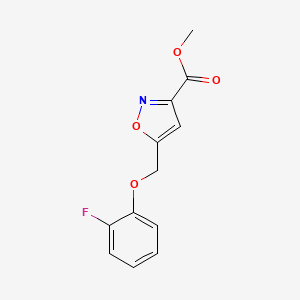
1-(oxane-4-carbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxane-4-carbonyl)piperidine is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant roles in medicinal chemistry and organic synthesis . This compound is characterized by the presence of an oxane (tetrahydropyran) ring attached to a piperidine ring through a carbonyl group.
Métodos De Preparación
The synthesis of 1-(oxane-4-carbonyl)piperidine can be achieved through various methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl₂), which simplifies the process by avoiding the need for classical N-protection and O-activation sequences . Another method includes the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in good to excellent yields . Industrial production methods often utilize continuous flow reactions and microwave irradiation to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-(Oxane-4-carbonyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or rhodium, converting the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxane ring, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include substituted piperidines, hydroxyl derivatives, and various oxides.
Aplicaciones Científicas De Investigación
1-(Oxane-4-carbonyl)piperidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(oxane-4-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as proteasomes, which are involved in protein degradation . By binding to these enzymes, the compound can modulate their activity, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Oxane-4-carbonyl)piperidine can be compared with other piperidine derivatives, such as:
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
Piperidine carboxamides: Used as proteasome inhibitors in malaria treatment.
N-chloropiperidine: A chloramine used in various chemical reactions.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Propiedades
IUPAC Name |
oxan-4-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(10-4-8-14-9-5-10)12-6-2-1-3-7-12/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIULBBVEBFNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)
![ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B6612278.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)


![ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6612301.png)
![methyl5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612303.png)
![methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612312.png)

